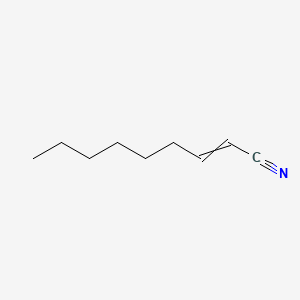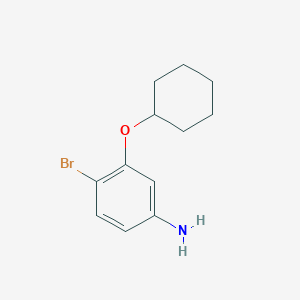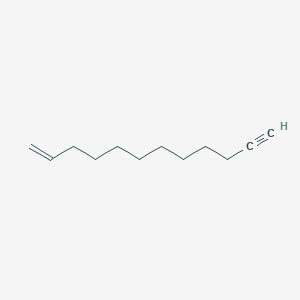
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an ethanone group attached to the benzothiazole ring, with a methyl group at the 5-position of the benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) typically involves the condensation of 5-methyl-2-aminobenzothiazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ethanone group.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound without the ethanone and methyl groups.
2-Aminobenzothiazole: A precursor in the synthesis of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI).
5-Methyl-2-benzothiazolylamine: Another related compound with a similar structure.
Uniqueness
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) is unique due to the presence of the ethanone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
65840-55-3 |
|---|---|
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
1-(5-methyl-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c1-6-3-4-9-8(5-6)11-10(13-9)7(2)12/h3-5H,1-2H3 |
InChI-Schlüssel |
QUXKQUGQMQEYEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)

![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)



![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)



